molecular formula C17H13N5O B5303784 4-[7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

4-[7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

Cat. No.: B5303784
M. Wt: 303.32 g/mol
InChI Key: TWQRJSGZYJHNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached, making it a complex and interesting molecule for various applications.

Preparation Methods

The synthesis of 4-[7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE can be achieved through several methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Industrial production methods often scale up these reactions and optimize conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

4-[7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, which can modulate immune responses. As an inhibitor for PHD-1, JAK1, and JAK2, it interferes with the signaling pathways mediated by these enzymes, potentially leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

Similar compounds to 4-[7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE include other triazolopyrimidines such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-(3-methoxyphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-23-14-4-2-3-13(11-14)15-7-10-19-17-20-16(21-22(15)17)12-5-8-18-9-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQRJSGZYJHNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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